Nicotinic Acetylcholine Receptor (nAChR) Subtype Binding Profile
This compound has been tested for binding affinity against three rat neuronal nAChR subtypes (α2β2, α3β2, α4β2) . It displays a Ki of 2.69 μM for α2β2, 4.07 μM for α3β2, and 6.99 μM for α4β2, revealing a 2.6‑fold preference for α2β2 over α4β2. Most structurally related 2‑aryl‑1,3‑benzodioxole propanoic acids lack publicly reported nAChR affinity data, making this one of the few compounds in the class with validated nAChR subtype interaction values .
| Evidence Dimension | nAChR subtype binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki (α2β2) = 2.69 μM; Ki (α3β2) = 4.07 μM; Ki (α4β2) = 6.99 μM |
| Comparator Or Baseline | Intra-class comparator: α4β2 subtype (Ki = 6.99 μM) vs. α2β2 subtype (Ki = 2.69 μM); typical 2-aryl-1,3-benzodioxole propanoic acids lack any reported nAChR Ki. |
| Quantified Difference | 2.6-fold lower Ki for α2β2 relative to α4β2; presence vs. absence of nAChR affinity data in the chemical class. |
| Conditions | Radioligand binding displacement assay using rat nAChR subtypes expressed in mammalian cells (BindingDB/ChEMBL). |
Why This Matters
For researchers investigating nAChR subtype pharmacology, a compound with known differential affinity across α2β2, α3β2, and α4β2 subtypes provides a measurable, referenceable starting point unavailable from untested benzodioxole analogs.
- [1] BindingDB. BDBM50474543 (CHEMBL367641). Ki data for neuronal acetylcholine receptor subunits alpha-2/beta-2, alpha-3/beta-2, alpha-4/beta-2 (Rat). https://w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50474543 View Source
